molecular formula C10H11N3O2S2 B112660 N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide CAS No. 476338-85-9

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide

Cat. No.: B112660
CAS No.: 476338-85-9
M. Wt: 269.3 g/mol
InChI Key: VIZDVARUPDOMRC-UHFFFAOYSA-N
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Description

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is a chemical compound with the molecular formula C10H11N3O2S2 and a molecular weight of 269.34 g/mol It is characterized by the presence of a thiazole ring, an aromatic phenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide typically involves the reaction of 2-aminothiazole with 4-bromophenylmethanesulfonamide under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Scientific Research Applications

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to active sites of enzymes, inhibiting their function. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The compound’s sulfonamide group can also interact with proteins, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]Methanesulfonamide
  • 2-Amino-4-(4-chlorophenyl)thiazole
  • 2-Amino-4-(4-methylphenyl)thiazole

Uniqueness

N-[4-(2-amino-4-thiazolyl)phenyl]Methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader range of applications and higher potency in certain biological assays .

Biological Activity

N-[4-(2-amino-4-thiazolyl)phenyl]methanesulfonamide is a sulfonamide compound with significant potential in medicinal chemistry due to its unique structural features, including a thiazole ring and a methanesulfonamide group. This article explores the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₀H₁₁N₃O₂S₂
  • Molecular Weight : 269.34 g/mol
  • Key Functional Groups :
    • Thiazole ring (2-amino-4-thiazole)
    • Methanesulfonamide group

The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.

This compound exhibits its biological activity primarily through enzyme inhibition. The thiazole moiety can bind to active sites on enzymes, disrupting metabolic pathways that are crucial for microbial survival and cancer cell proliferation. Specifically, the sulfonamide group may interact with proteins, altering their conformation and function.

Antimicrobial Activity

Research indicates that compounds with a thiazole scaffold demonstrate notable antimicrobial properties . This compound has been studied for its potential against various bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
  • Gram-negative bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

The compound's mechanism may involve the inhibition of bacterial enzymes critical for cell wall synthesis or metabolic functions .

Anticancer Activity

The compound has shown promising results in anticancer studies , particularly against non-small cell lung cancer (NCI-H522) and colon cancer (HT29). The growth inhibition percentages (GI values) reported are significant, indicating its potential as an anticancer agent .

Cell LineGI (%)
NCI-H52231.7
HT2929.4
TK-1034.7

These findings suggest that this compound may induce apoptosis or inhibit cell cycle progression in cancer cells.

Other Biological Activities

In addition to antimicrobial and anticancer effects, the compound has been investigated for:

  • Antioxidant properties : Potentially scavenging free radicals.
  • Antidiabetic effects : Modulating insulin signaling pathways in diabetic models .

Research Findings and Case Studies

  • Enzyme Inhibition Studies : A study highlighted the compound's role as a PTP1B inhibitor, showing competitive inhibition with an IC50 value of approximately 203 nM. This suggests its utility in managing insulin resistance and diabetes .
  • Structural Modifications : Various derivatives of thiazole-based compounds have been synthesized to enhance biological activity. For instance, modifications to the phenyl ring or thiazole position have resulted in increased potency against specific targets .
  • In Vivo Studies : Animal models have demonstrated the compound's efficacy in reducing tumor growth and improving metabolic profiles in diabetic rats, showcasing its dual therapeutic potential .

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S2/c1-17(14,15)13-8-4-2-7(3-5-8)9-6-16-10(11)12-9/h2-6,13H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZDVARUPDOMRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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